2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)-
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Overview
Description
2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by the presence of a benzothiazole group, a chloro substituent, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a benzothiazole derivative in the presence of a chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, resulting in antibacterial activity. Additionally, its interaction with DNA or RNA may contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-phenyl-
- 2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methoxyphenyl)-
- 2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-fluorophenyl)-
Uniqueness
2-Azetidinone, 1-(2-benzothiazolyl)-3-chloro-4-(4-methylphenyl)- is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
673450-79-8 |
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Molecular Formula |
C17H13ClN2OS |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-chloro-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-10-6-8-11(9-7-10)15-14(18)16(21)20(15)17-19-12-4-2-3-5-13(12)22-17/h2-9,14-15H,1H3 |
InChI Key |
VNDPPEHXWPDSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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